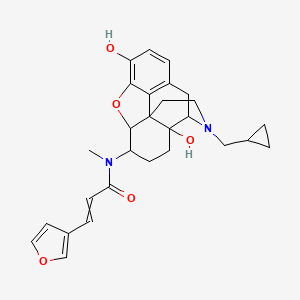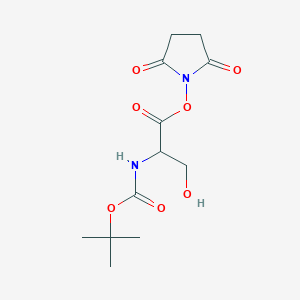
Boc-L-serine N-hydroxysuccinimide ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-serine N-hydroxysuccinimide ester is a chemical compound with the molecular formula C12H18N2O7 and a molecular weight of 302.28 g/mol . It is primarily used in peptide synthesis as a reagent to introduce serine residues into peptides . This compound is known for its role in proteomics research and is often utilized in the synthesis of peptides with specific sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-L-serine N-hydroxysuccinimide ester is synthesized through the reaction of Boc-L-serine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-L-serine N-hydroxysuccinimide ester primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by other nucleophiles . This compound can also participate in silylation reactions to introduce hydroxyl groups onto amino acid side chains .
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols . The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound are peptides with serine residues incorporated into their sequences . These peptides can be further modified or used in various biochemical assays .
Scientific Research Applications
Boc-L-serine N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It plays a role in the development of peptide-based therapeutics and diagnostic tools.
Industry: This compound is employed in the production of biomedical polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Boc-L-serine N-hydroxysuccinimide ester involves the activation of the serine residue for nucleophilic attack . The N-hydroxysuccinimide ester group acts as a leaving group, facilitating the formation of a peptide bond with the incoming nucleophile . This process is crucial for the efficient synthesis of peptides with specific sequences .
Comparison with Similar Compounds
Similar Compounds
Boc-glycine N-hydroxysuccinimide ester: Used for the incorporation of glycine residues into peptides.
Boc-L-serine methyl ester: Another derivative of serine used in peptide synthesis.
O-benzyl-N-(tert-butoxycarbonyl)-L-serine N-hydroxysuccinimide ester: A similar compound with a benzyl protecting group.
Uniqueness
Boc-L-serine N-hydroxysuccinimide ester is unique due to its specific application in introducing serine residues into peptides . Its ability to participate in silylation reactions and its role in proteomics research further distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H18N2O7 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H18N2O7/c1-12(2,3)20-11(19)13-7(6-15)10(18)21-14-8(16)4-5-9(14)17/h7,15H,4-6H2,1-3H3,(H,13,19) |
InChI Key |
GDEYGBZNQMBETA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


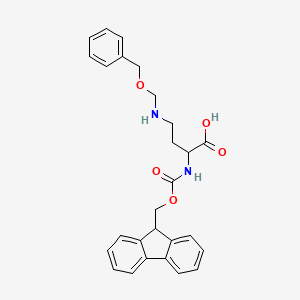
![N-[3-methoxy-1-[[3-methoxy-1-[[1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13388416.png)
![4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13388431.png)
![2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol](/img/structure/B13388438.png)
![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester](/img/structure/B13388443.png)
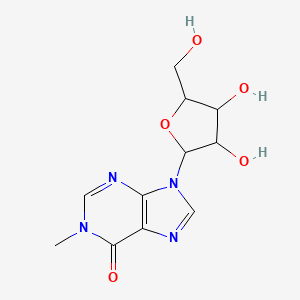
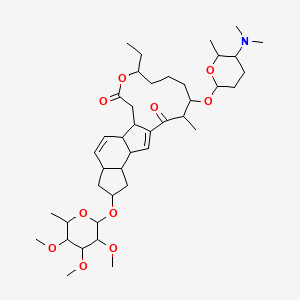
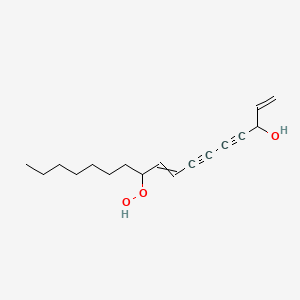
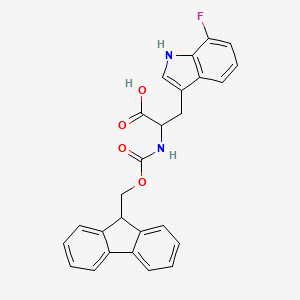
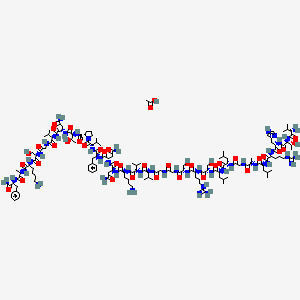
![Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13388474.png)
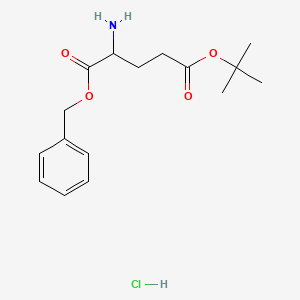
![Methyl 4-(3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13388490.png)
